5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a chloropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloropropanoyl Group: This step involves the acylation of the piperidine ring with 2-chloropropanoyl chloride under controlled conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through condensation reactions involving suitable starting materials.
Coupling of the Piperidine and Pyrrole Rings: The final step involves coupling the piperidine and pyrrole rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals.
Biological Studies: The compound can be used to study its effects on various biological pathways and targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(2-chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one
- 5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine
Uniqueness
5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-10(16)15(21)19-9-5-4-6-12(19)11-7-8-13(18(11)3)14(20)17-2/h7-8,10,12H,4-6,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWZYFNBBPPOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C2=CC=C(N2C)C(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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